molecular formula C17H15F2NO4S2 B2869117 1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 2034261-66-8

1-(2,5-difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2869117
CAS No.: 2034261-66-8
M. Wt: 399.43
InChI Key: WBPRBMXYXWVPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a structurally complex sulfonamide derivative characterized by:

  • A methanesulfonamide core, which is a common pharmacophore in bioactive molecules due to its hydrogen-bonding and electron-withdrawing properties.
  • A 2,5-difluorophenyl group attached to the sulfonamide nitrogen, which may enhance metabolic stability and lipophilicity.
  • A branched ethyl chain substituted with a hydroxyl group, a furan-2-yl moiety, and a thiophen-3-yl group.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4S2/c18-14-3-4-15(19)12(8-14)10-26(22,23)20-11-17(21,13-5-7-25-9-13)16-2-1-6-24-16/h1-9,20-21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPRBMXYXWVPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Difluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound with promising biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound exhibits a unique structure characterized by the presence of:

  • Difluorophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Furan moiety : Known for its biological activity, particularly in medicinal chemistry.
  • Thiophene ring : Contributes to the compound's electronic properties and reactivity.

The molecular formula is C15H14F2N2O3SC_{15}H_{14}F_2N_2O_3S with a molecular weight of approximately 399.43 g/mol.

Biological Activity Overview

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Its methanesulfonamide group is often associated with enhanced biological activity in similar compounds.

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes, which may be relevant for therapeutic applications.
  • Receptor Modulation : The structural features may allow for selective binding to various receptors, potentially influencing signaling pathways.

Antifungal Activity

A study conducted on related compounds demonstrated significant antifungal activity against various strains, suggesting that this compound could exhibit similar properties due to structural similarities.

Anti-inflammatory Effects

Research on structurally related sulfonamides has shown potent anti-inflammatory effects in animal models. For instance, CGP 28238 exhibited notable anti-inflammatory activity with low gastrointestinal toxicity, indicating that this class of compounds could be beneficial in treating inflammatory conditions without significant side effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
1-(3-tert-butylphenyl)-N-(2-hydroxyethyl)methanesulfonamideTert-butyl group instead of difluorophenylHigher lipophilicity; potential altered bioavailability
N-[4-[1-(3-tert-butylphenyl)cyclohexyl]amino]-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]methanesulfonamideCyclohexane ring additionDifferent receptor interactions due to steric effects
N-[4-[1-(3-tert-butylphenyl)cyclohexyl]amino]-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]-1-methylcyclopropane-1-carboxamideCyclopropane modificationAltered pharmacodynamics due to steric properties

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research. While preliminary findings indicate potential interactions with biological targets relevant to therapeutic applications, comprehensive studies are necessary to fully elucidate its mechanisms of action and efficacy.

Future research should focus on:

  • In vitro and in vivo studies to confirm biological activity.
  • Mechanistic studies to understand how structural components influence interactions with specific targets.
  • Development of derivatives that may enhance efficacy or reduce side effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s heterocyclic substituents (furan, thiophene) distinguish it from agrochemical sulfonamides, which prioritize halogenation (e.g., Cl, F) for pesticidal activity .
  • The hydroxyl group in the ethyl chain may improve solubility compared to non-polar agrochemical analogs.

Thiophene-Containing Analogues ()

The synthesis of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene () highlights the role of thiophene in electronic materials. Comparisons include:

Property Target Compound 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Aromatic System Single thiophen-3-yl group Fused thienothiophene with extended conjugation
Electronic Effects Moderate electron-richness (furan/thiophene mix) High electron delocalization for semiconductor use
Synthetic Route Likely involves palladium catalysis (analogous to ) Stille coupling with tributylstannane

Key Observations :

  • The target compound’s mono-thiophene structure limits conjugation compared to fused systems, suggesting different electronic applications.
  • Both compounds may utilize palladium-catalyzed cross-coupling for heterocyclic assembly .

Methanesulfonamide Derivatives in Pharmaceuticals ()

A European patent (EP 2 697 207 B1) lists methanesulfonamide derivatives with trifluoromethylphenyl and oxazolidinone groups. For example:

Compound (from ) Structural Features Contrast with Target Compound
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide Oxazolidinone core, trifluoromethyl groups, cyclohexene Target lacks oxazolidinone; simpler aromatic system

Key Observations :

  • The target compound’s absence of a rigid heterocyclic core (e.g., oxazolidinone) may reduce binding specificity compared to patented pharmaceutical derivatives.
  • Its difluorophenyl group provides fewer electron-withdrawing effects than trifluoromethyl substituents .

Research Implications and Limitations

  • Structural Uniqueness : The combination of furan, thiophene, and difluorophenyl groups in the target compound is rare in existing literature, suggesting unexplored bioactivity or material properties.
  • Data Gaps: No experimental data (e.g., solubility, binding affinity) are available in the provided evidence, limiting direct comparisons. Further studies should prioritize synthesis and characterization.
  • Synthetic Challenges : The branched ethyl chain with three substituents may complicate stereochemical control during synthesis.

Preparation Methods

Synthesis of 2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-3-yl)Ethylamine

Method A: Nucleophilic Addition to a Ketone
A TiCl₄-mediated imine formation using 1,3-bis(tert-butylthio)acetone and furan-2-yl-thiophen-3-yl ketone yields the intermediate imine, which is reduced with NaBH₄ in THF to produce the racemic amine.

Reaction Conditions:  
- **Substrate**: Furan-2-yl-thiophen-3-yl ketone (10 mmol)  
- **Reagents**: TiCl₄ (5.5 mmol), Et₃N (20 mmol), NaBH₄ (15 mmol)  
- **Solvent**: THF, 0°C → reflux  
- **Yield**: 68–72% (crude), 89% purity (HPLC)  

Method B: Chiral Resolution Using L-Mandelic Acid
Racemic amine is resolved via diastereomeric salt formation with L-mandelic acid in ethanol/isopropyl alcohol (3:2), achieving >96% enantiomeric excess (ee) after two crystallizations.

Sulfonylation of the Ethylamine Intermediate

Methanesulfonamide Formation
The primary amine reacts with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to form the sulfonamide:

Procedure:  
1. Dissolve 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine (0.24 mmol) in dry THF (5 mL).  
2. Add MsCl (1.37 mmol) dropwise at 0°C.  
3. Stir for 30 min, quench with H₂O, and extract with Et₂O.  
4. Purify via silica gel chromatography (hexane:EtOAc = 3:1).  
- **Yield**: 80%  
- **Purity**: 99.1% (HPLC)  

Assembly of the 2,5-Difluorophenyl Substituent

Suzuki-Miyaura Coupling for Aryl Functionalization

A palladium-catalyzed cross-coupling between 2,5-difluorophenylboronic acid and a brominated precursor introduces the difluorophenyl group. Optimal conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (10:1) at 80°C.

Direct Electrophilic Substitution

Electrophilic fluorination of a phenyl precursor using Selectfluor® in acetonitrile achieves regioselective difluorination, though this method requires stringent temperature control (–10°C).

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • THF vs. DMSO : THF enhances imine stability during TiCl₄-mediated reactions, while DMSO improves solubility in SNAr reactions but risks side reactions at >100°C.
  • Low-Temperature Control : Reactions involving MsCl or TiCl₄ are conducted at 0–5°C to minimize decomposition.

Catalytic Systems

  • TiCl₄/Et₃N : Achieves 72% conversion in imine formation but requires careful handling due to moisture sensitivity.
  • NaBH₄ Reduction : Superior to LiAlH₄ for preserving stereochemistry, with 89% retention of ee.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.25–7.62 (m, 12H, aromatic), 4.32 (q, 1H, CH), 3.64 (s, 2H, SO₂NHCH₂).
  • LC-MS : m/z 399.4 [M+H]⁺, consistent with molecular formula C₁₇H₁₅F₂NO₄S₂.

Chiral Purity Assessment

Chiral HPLC using a cyclofructan-based stationary phase (acetonitrile/methanol with 0.1% TFA) resolves enantiomers with a resolution factor (Rₛ) of 2.1.

Comparative Evaluation of Synthetic Routes

Method Key Step Yield (%) Purity (%) Stereocontrol
TiCl₄/NaBH₄ Imine formation/reduction 72 89 Moderate
L-Mandelic acid Resolution 40 >96 High
Pd-catalyzed coupling Aryl functionalization 85 98 N/A

Industrial-Scale Considerations

  • Cost Efficiency : TiCl₄-mediated routes are cost-prohibitive due to reagent sensitivity; resolution methods offer better scalability.
  • Waste Management : Et₃N and THF recovery systems are critical for large-scale production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.